2-(4-Formylphenoxy)nicotinonitrile
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Description
2-(4-Formylphenoxy)nicotinonitrile is a useful research compound. Its molecular formula is C13H8N2O2 and its molecular weight is 224.219. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Supramolecular Assembly
The study of nicotinonitrile derivatives reveals their non-planar molecular structures and the dihedral angles between different phenyl rings and the pyridine ring, highlighting the importance of weak intramolecular and intermolecular interactions in forming supramolecular assemblies. These interactions facilitate the creation of a three-dimensional network, crucial for developing materials with specific properties (Chantrapromma, Fun, Suwunwong, Padaki, & Isloor, 2009).
Antimicrobial Activities
Nicotinonitrile derivatives have been synthesized and evaluated for their antimicrobial activities, providing a basis for developing new therapeutic agents. For instance, the synthesis of 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile and its subsequent use in creating pyrido[2,3-d]pyrimidine systems have shown promising antibacterial and antifungal properties (Behalo, 2008).
Photophysical Properties
The synthesis and characterization of nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, have revealed their potential as blue light-emitting materials. The detailed photophysical studies, including DFT calculations and fluorescence spectral measurements, demonstrate their significant absorption and fluorescence properties, essential for applications in optoelectronic devices (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Corrosion Inhibition
Research into nicotinonitrile compounds as green corrosion inhibitors for metals in acidic environments highlights their efficiency in protecting against corrosion. Their mode of action involves adsorption onto the metal surface, fitting the Langmuir adsorption isotherm model. These studies are pivotal for industries looking to enhance the lifespan and integrity of metal components in corrosive environments (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).
Energy Conversion Applications
The development of novel nicotinonitrile derivatives for use in dye-sensitized solar cells (DSSCs) illustrates the compound's role in improving photovoltaic performances. Such studies not only shed light on the molecular design suitable for energy conversion applications but also pave the way for the creation of more efficient solar energy harvesting systems (Hemavathi, Akash, Shanmukappagouda, Kusuma, Devaiah, Shwetharani, Balakrishna, & Ahipa, 2019).
Properties
IUPAC Name |
2-(4-formylphenoxy)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-11-2-1-7-15-13(11)17-12-5-3-10(9-16)4-6-12/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHALFUHLQXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C=O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.